molecular formula C15H23N5O2 B7772922 8-(Cyclohexylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione

8-(Cyclohexylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione

Cat. No.: B7772922
M. Wt: 305.38 g/mol
InChI Key: YMGAQNBAEPEHOY-UHFFFAOYSA-N
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Description

8-(Cyclohexylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a methyl group, and a propan-2-yl group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 8-(Cyclohexylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylxanthine with cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

8-(Cyclohexylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation process can lead to the formation of different oxidized derivatives, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions typically result in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

8-(Cyclohexylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing biological pathways and cellular functions.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 8-(Cyclohexylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

When compared to similar compounds, 8-(Cyclohexylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    8-(Cyclohexylamino)-3-methylxanthine: This compound shares the cyclohexylamino and methyl groups but lacks the propan-2-yl group.

    3-Methyl-7-propan-2-ylxanthine: This compound includes the methyl and propan-2-yl groups but does not have the cyclohexylamino group.

    8-(Cyclohexylamino)-7-propan-2-ylxanthine: This compound contains the cyclohexylamino and propan-2-yl groups but lacks the methyl group.

The presence of all three functional groups in this compound contributes to its unique chemical and biological properties, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

8-(cyclohexylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-9(2)20-11-12(19(3)15(22)18-13(11)21)17-14(20)16-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGAQNBAEPEHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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